Product packaging for Azido-PEG8-TFP ester(Cat. No.:CAS No. 1818294-49-3)

Azido-PEG8-TFP ester

Cat. No.: B3111024
CAS No.: 1818294-49-3
M. Wt: 615.6 g/mol
InChI Key: ICPUCGMOWKDMAI-UHFFFAOYSA-N
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Description

Contextualization of Heterobifunctional Poly(ethylene glycol) Linkers in Bioconjugation and Chemical Biology

Heterobifunctional linkers are indispensable in bioconjugation, the process of covalently linking two biomolecules. interchim.fr These linkers, particularly those incorporating a poly(ethylene glycol) (PEG) chain, have revolutionized the field. PEG linkers are valued for their water solubility, biocompatibility, and ability to increase the hydrodynamic volume of the conjugated molecule. mdpi.com This "PEGylation" can enhance the solubility and stability of proteins and peptides, reduce their immunogenicity, and improve their pharmacokinetic profiles in therapeutic applications. biochempeg.combroadpharm.com

The heterobifunctional nature of these linkers allows for directed conjugation strategies. For instance, one end of the linker can be reacted with a specific functional group on a protein, while the other end remains available to react with a second molecule, such as a small molecule drug, a fluorescent dye, or another biomolecule. interchim.fr This controlled approach is critical in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and in the functionalization of surfaces and nanoparticles. biochempeg.com

Fundamental Architectural Components of Azido-PEG8-TFP Ester and Their Respective Roles

The utility of this compound stems from the distinct properties of its three key components:

Azide (B81097) Group (-N₃): The terminal azide group is a key participant in "click chemistry," a set of powerful, reliable, and selective reactions. medchemexpress.combroadpharm.com Specifically, the azide group readily undergoes a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with a molecule containing an alkyne group. medchemexpress.combroadpharm.com This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in complex environments. medchemexpress.commyskinrecipes.com

Poly(ethylene glycol)8 (PEG8) Spacer: The PEG8 spacer is a chain of eight repeating ethylene (B1197577) glycol units. This flexible, hydrophilic spacer imparts several beneficial properties to the molecule and its conjugates. myskinrecipes.com It increases water solubility, reduces aggregation, and provides a defined distance between the two conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance. myskinrecipes.comcreative-biolabs.com The discrete length of the PEG8 chain allows for precise control over the spacing and physicochemical properties of the final conjugate. broadpharm.com

2,3,5,6-Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. lumiprobe.comwikipedia.org A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis, especially under basic conditions. wikipedia.orgnih.gov This enhanced stability allows for more efficient conjugation reactions with higher yields, as the competing hydrolysis side reaction is minimized. nih.govresearchgate.net

Below is a table summarizing the physicochemical properties of this compound.

PropertyValue
CAS Number 1818294-49-3
Molecular Formula C₂₅H₃₇F₄N₃O₁₀
Molecular Weight 615.57 g/mol
Appearance To be determined
Purity >98%
Storage Condition -20°C for long term, 0-4°C for short term

Overarching Significance in Contemporary Chemical Biology and Material Science Research

The unique combination of an azide for click chemistry, a biocompatible PEG spacer, and a stable amine-reactive TFP ester makes this compound a valuable reagent in a wide range of research areas. In chemical biology, it is instrumental in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to an antibody for targeted cancer therapy. biochempeg.com It is also used for labeling proteins, peptides, and nucleic acids with fluorescent dyes or other reporter molecules for imaging and diagnostic applications. myskinrecipes.com

In material science, this compound is employed in the functionalization of surfaces and nanoparticles. For example, it can be used to attach biomolecules to the surface of a biosensor to create a specific detection platform. The ability to control the surface chemistry with high precision is crucial for developing advanced materials with tailored biological and physical properties.

The enhanced stability of the TFP ester is a particularly important feature. The following table, derived from a study on self-assembled monolayers, illustrates the significantly longer half-life of TFP esters compared to NHS esters at various pH levels, highlighting the practical advantages of using TFP-based linkers in bioconjugation protocols. nih.gov

pHNHS Ester Half-Life (minutes)TFP Ester Half-Life (minutes)Fold Difference
7.0126024001.9
8.01504503.0
10.0393308.5

This increased stability at higher pH, where the reaction with amines is more favorable, directly translates to higher coupling efficiencies and more reliable and reproducible results in the synthesis of complex bioconjugates and functionalized materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H37F4N3O10 B3111024 Azido-PEG8-TFP ester CAS No. 1818294-49-3

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37F4N3O10/c26-20-19-21(27)24(29)25(23(20)28)42-22(33)1-3-34-5-7-36-9-11-38-13-15-40-17-18-41-16-14-39-12-10-37-8-6-35-4-2-31-32-30/h19H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPUCGMOWKDMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37F4N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110890
Record name Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-49-3
Record name Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Foundations of Azido Peg8 Tfp Ester Reactivity

Azide (B81097) Reactivity for Bioorthogonal Conjugation

The azide functional group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netchempep.com Its small size and lack of reactivity with most biological functional groups make it an ideal chemical handle for labeling biomolecules. wikipedia.orgmdpi.com The azide group on the Azido-PEG8-TFP ester can react with alkyne-containing molecules through two primary pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways and Optimization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. mdpi.com It is a variation of the Huisgen 1,3-dipolar cycloaddition, which, without a catalyst, requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted triazole products. mdpi.comnih.gov The introduction of a copper(I) catalyst makes the reaction faster, allows it to proceed at room temperature, and, crucially, yields only the 1,4-disubstituted triazole isomer. nih.govrsc.org

The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, ultimately forming the stable triazole ring and regenerating the copper(I) catalyst. mdpi.comrsc.org While initially thought to involve a single copper atom, further studies have suggested that dicopper and even tricopper complexes may be the kinetically favored active species. tdl.orgacs.org

Optimization of CuAAC for biological applications has focused on several areas:

Ligand Development: The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper(I) catalyst. mdpi.combldpharm.com To mitigate this, various chelating ligands have been developed. These ligands stabilize the copper(I) oxidation state, prevent the formation of reactive oxygen species, and can increase the reaction rate. mdpi.combldpharm.com

Chelating Azides: Another approach to enhance reaction kinetics involves using azides that have a built-in copper-chelating moiety. These reagents act as both a reactant and a catalyst, leading to significantly accelerated reaction rates. mdpi.com

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes (e.g., DBCO, BCN)

To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. bldpharm.com This reaction does not require a metal catalyst. Instead, it utilizes a cyclic alkyne that has been destabilized by ring strain. bldpharm.com This inherent strain significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures. bldpharm.com

Commonly used cyclic alkynes for SPAAC include:

Dibenzocyclooctyne (DBCO): DBCO is a highly reactive cyclooctyne (B158145) derivative used for copper-free click chemistry. biochempeg.com Its significant ring strain leads to very fast reaction rates with azides. bldpharm.com

Bicyclo[6.1.0]nonyne (BCN): BCN is another effective cyclic alkyne for SPAAC. biochempeg.comcreative-biolabs.com While its reaction rate with azides is generally slower than that of DBCO, BCN is smaller and less hydrophobic, which can be advantageous in certain biological applications. bldpharm.combroadpharm.com

The this compound is compatible with both DBCO and BCN, allowing researchers to choose the appropriate copper-free click chemistry reagent based on the specific requirements of their experiment. medchemexpress.commedchemexpress.com

Theoretical Considerations for Reaction Kinetics and Selectivity in Complex Biological Environments

For a bioorthogonal reaction to be effective in a biological setting, it must meet several criteria. wikipedia.org The reaction must be highly selective, reacting only with its intended partner and not with the vast array of other functional groups present in a cell. wikipedia.orgnih.gov It must also have favorable reaction kinetics, proceeding quickly enough at the low concentrations typical of biomolecules in cells. chempep.comwikipedia.org

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.

CuAAC generally offers faster kinetics than SPAAC. mdpi.com However, the potential for copper-induced cytotoxicity requires careful optimization of ligands and copper concentrations, especially for live-cell imaging. eurjchem.com

SPAAC eliminates the need for a toxic catalyst, making it highly biocompatible. broadpharm.com However, the kinetics can be slower, and the larger size of the strained alkynes compared to a simple terminal alkyne may sometimes cause steric hindrance or alter the behavior of the labeled biomolecule. chempep.com

The selectivity of both reactions is excellent, as neither azides nor alkynes are typically found in biological systems, preventing side reactions with endogenous molecules. bldpharm.comeurjchem.com

TFP Ester Reactivity for Amine Acylation

The other reactive end of the this compound is the 2,3,5,6-tetrafluorophenyl (TFP) ester. This group is an amine-reactive activated ester, meaning it readily reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. broadpharm.com

Reaction Mechanism with Primary Amines for Covalent Attachment

The reaction of a TFP ester with a primary amine is a nucleophilic acyl substitution. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a stable, covalent amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct. researchgate.netthermofisher.com This reaction is most efficient at a slightly basic pH, typically between 7 and 9. broadpharm.com

Comparative Analysis of TFP Ester Reactivity versus N-Hydroxysuccinimide (NHS) and Pentafluorophenyl (PFP) Esters in Bioconjugation

TFP esters are one of several types of activated esters used for amine acylation in bioconjugation. The most common are N-hydroxysuccinimide (NHS) esters, while pentafluorophenyl (PFP) esters are also utilized. thieme-connect.comsigmaaldrich.com The choice between these esters depends on a balance of reactivity and stability.

A key advantage of TFP esters over NHS esters is their significantly greater stability towards hydrolysis in aqueous solutions, especially under the basic conditions required for conjugation. broadpharm.comresearchgate.netwikipedia.org NHS esters are more prone to reacting with water, which converts the ester to an unreactive carboxylic acid and reduces the efficiency of the desired conjugation reaction. nih.gov TFP esters can be 10 times more stable against hydrolysis than their NHS counterparts. researchgate.net This enhanced stability leads to more efficient and reproducible labeling of biomolecules. broadpharm.combroadpharm.com

PFP esters are also more hydrolytically stable than NHS esters. researchgate.net In some direct comparisons, PFP esters have shown slightly higher reactivity than TFP esters. thieme-connect.com However, both TFP and PFP esters generally offer a better balance of reactivity and stability compared to NHS esters for many bioconjugation applications. thieme-connect.com

Interactive Data Table: Comparison of Activated Esters

FeatureTFP EsterNHS EsterPFP Ester
Reactivity with Amines HighHighVery High
Hydrolytic Stability HighLowHigh
Optimal Reaction pH ~7.5 - 8.0 ~7.0 - 9.0Slightly higher than NHS
Key Advantage High stability in aqueous buffers, leading to efficient conjugation. broadpharm.comresearchgate.netWidely used and well-established.High reactivity and stability. thieme-connect.com
Byproduct 2,3,5,6-TetrafluorophenolN-HydroxysuccinimidePentafluorophenol thieme-connect.com

Influence of Steric Hindrance and Solvent Systems on TFP Ester Coupling Efficiency

The efficiency of amide bond formation between this compound and a primary amine is a critical parameter for successful bioconjugation. This efficiency is not intrinsic to the reagent alone but is profoundly influenced by the reaction microenvironment. Two of the most significant factors governing the outcome of the coupling reaction are steric hindrance at the reaction site and the properties of the solvent system employed. A thorough understanding of these elements is essential for optimizing reaction protocols and achieving high conjugation yields.

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms within molecules that may impede a chemical reaction. In the context of this compound, steric effects can arise from the reagent itself, the substrate molecule (e.g., protein, peptide, or small molecule), and the interaction between them.

The core reaction involves a nucleophilic attack by a primary amine on the electrophilic carbonyl carbon of the 2,3,5,6-tetrafluorophenyl (TFP) ester. The accessibility of this carbonyl carbon is paramount. While the electron-withdrawing nature of the fluorinated ring makes the TFP ester highly reactive, its bulkiness can be a contributing factor to steric hindrance, particularly when compared to smaller activating groups. sci-hub.se

The structure of the this compound is designed to mitigate some of these steric challenges. The discrete polyethylene (B3416737) glycol (PEG) spacer, composed of eight ethylene (B1197577) oxide units, plays a crucial role. This flexible, hydrophilic chain acts as an extended arm, creating distance between the reactive TFP ester and any potentially bulky molecule to which the azide terminus might be attached. This separation can reduce spatial interference, allowing the TFP ester to more readily access amine groups on target surfaces, such as the lysine residues on a protein. nih.gov The length of the PEG chain is a design parameter that can be adjusted; longer chains may offer greater reach but can also introduce other complexities.

The most significant source of steric hindrance often comes from the substrate. For instance, primary amines located within sterically crowded pockets or clefts on a protein's surface will be less accessible for conjugation than those on exposed, flexible loops. nih.gov The conformation of the protein itself, which can be influenced by the solvent, pH, and other buffer components, dictates the presentation of these reactive sites. Research on N-hydroxysuccinimide (NHS) esters, which function similarly to TFP esters, has shown that bulky groups adjacent to the reactive ester can significantly decrease coupling efficiency, a principle that also applies to TFP ester reactions. igem.org

Solvent Systems

The choice of solvent is critical as it must not only dissolve the reactants but also provide an environment that favors the desired aminolysis (amide bond formation) over competing side reactions, primarily hydrolysis.

Aqueous Systems

The optimal pH for coupling TFP esters to amines is generally between 7.5 and 8.5. precisepeg.com Common buffers used include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers, provided they are free of extraneous primary amines (like Tris) or azides that would compete with the intended reaction. thermofisher.com

Table 1: Comparative Properties of TFP and NHS Esters in Aqueous Media
ParameterTFP EsterNHS EsterSignificance
Optimal Reaction pH 7.5 - 9.0 precisepeg.comthermofisher.com7.0 - 7.5 precisepeg.comTFP esters are more reactive and stable at the slightly basic pH where amines are more nucleophilic.
Hydrolytic Stability Higher; more resistant to hydrolysis, especially at basic pH. thieme-connect.comlumiprobe.comresearchgate.netLower; more susceptible to rapid hydrolysis. thieme-connect.comprecisepeg.comLonger active lifetime in solution allows for higher conjugation efficiency. researchgate.net
Reactivity vs. Amines Highly reactive. thieme-connect.comHighly reactive, but often outcompeted by hydrolysis. thieme-connect.comThe combination of high reactivity and stability gives TFP esters an advantage in yield.

Organic and Mixed-Solvent Systems

While aqueous buffers are common, the use of water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often necessary, particularly when dealing with hydrophobic molecules. thermofisher.com The this compound reagent itself has limited aqueous solubility and is typically first dissolved in a small amount of dry organic solvent before being added to the reaction buffer. precisepeg.comthermofisher.com

The inclusion of organic solvents can have several beneficial effects on coupling efficiency.

Inhibition of Hydrolysis : By reducing the concentration of water, organic solvents dramatically slow the competing hydrolysis reaction, thereby increasing the yield of the desired conjugate. researchgate.net

Enhanced Solubility : They can solubilize hydrophobic reactants that would otherwise precipitate in purely aqueous solutions.

Increased Reaction Rate : Studies on the PEGylation of proteins have shown that performing the reaction in neat DMSO can increase the reaction rate by several orders of magnitude compared to aqueous solutions. researchgate.net This acceleration is attributed to factors including the desolvation of the nucleophilic amine, which increases its reactivity. researchgate.net

Protein Unfolding : Organic solvents can alter the tertiary structure of proteins, sometimes causing them to unfold partially. researchgate.netresearchgate.net While this can lead to denaturation, controlled unfolding can also be advantageous by exposing previously buried amine residues, making them accessible for PEGylation. researchgate.net

The ability of PEGylation to render proteins soluble in organic solvents like toluene (B28343) or chlorinated hydrocarbons further expands the possibilities for conducting reactions in non-aqueous environments. rsc.org

Table 2: Influence of Solvent System on TFP Ester Coupling Efficiency
Solvent SystemAdvantagesDisadvantagesTypical Application
Aqueous Buffer (e.g., PBS, HEPES) - Biocompatible
  • Maintains native protein structure
  • - Competing hydrolysis reaction thieme-connect.com
  • Lower solubility for hydrophobic molecules
  • Labeling of most water-soluble proteins and biomolecules.
    Mixed Aqueous/Organic (e.g., PBS/DMF) - Improved solubility of hydrophobic linkers/substrates thieme-connect.com
  • Reduced hydrolysis compared to fully aqueous systems
  • - Potential for solvent-induced changes to protein structureConjugations involving hydrophobic small molecules or linkers. thieme-connect.com
    Neat Organic Solvent (e.g., DMSO) - Dramatically increased reaction rates researchgate.net
  • Minimal to no hydrolysis researchgate.net
  • May expose buried reactive sites researchgate.net
  • - Can cause irreversible protein denaturation
  • Not suitable for many in-vivo or cell-based applications
  • Industrial-scale synthesis and PEGylation of robust proteins where speed and yield are critical. researchgate.net

    Synthetic Methodologies and Structural Modulation of Azido Peg8 Tfp Ester and Analogues

    Strategies for the Preparation of Azido-PEG8-TFP Ester

    The laboratory-scale synthesis of this compound is a multi-step process that involves the sequential functionalization of a discrete PEG8 diol. The general methodology ensures high purity and functional integrity of the final product.

    A common synthetic route involves two primary stages:

    Azide (B81097) Introduction: The process begins with a PEG8 diol as the starting material. One of the terminal hydroxyl groups is converted into a better leaving group, typically a mesylate or tosylate, by reacting the diol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. nih.govalfa-chemistry.comresearchgate.net This activated intermediate then undergoes nucleophilic substitution with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) to yield the α-azido-ω-hydroxyl PEG8 intermediate (Azido-PEG8-alcohol). nih.govalfa-chemistry.commdpi.com Purification is typically performed via precipitation or column chromatography. researchgate.net

    TFP Esterification: The remaining terminal hydroxyl group of the Azido-PEG8-alcohol intermediate is then esterified. This is achieved by reacting the intermediate with 2,3,5,6-tetrafluorophenyl chloroformate (TFP-Cl) or another suitable activating agent for TFP. vulcanchem.com The reaction is typically catalyzed by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). vulcanchem.com The final product, this compound, is purified using techniques like silica (B1680970) gel column chromatography to achieve a purity often exceeding 95%, which is verified by HPLC and LC-MS. vulcanchem.com

    This sequential approach allows for precise control over the introduction of each functional group, resulting in a well-defined heterobifunctional linker.

    Synthesis of Derivatives and Analogues with Varied Poly(ethylene glycol) Chain Lengths

    The synthesis of derivatives such as Azido-PEG4-TFP ester or Azido-PEG12-TFP ester follows the same fundamental principles outlined in section 3.1. sigmaaldrich.combiochempeg.com The key difference is the choice of the initial starting material. Instead of PEG8 diol, a discrete PEG diol of the desired length (e.g., PEG4 diol, PEG12 diol) is used. sigmaaldrich.com Companies that specialize in PEG derivatives offer a variety of these starting materials, enabling the synthesis of a comprehensive library of Azido-PEGn-TFP esters. biochempeg.comconfluore.com

    Another advanced strategy for creating PEGs of specific lengths is solid-phase synthesis. This method involves the stepwise addition of PEG monomers on a solid support, which allows for the construction of monodisperse PEG chains of a defined length. nih.gov This approach is entirely chromatography-free and offers high yields, making it a powerful tool for producing the PEG backbone required for these linkers. nih.gov The resulting PEG of a specific length can then be functionalized using the methods described previously to yield the desired Azido-PEGn-TFP ester.

    Compound Name Number of PEG Units (n) Molecular Formula Molecular Weight ( g/mol ) CAS Number
    Azido-PEG4-TFP ester4C₁₇H₂₁F₄N₃O₆439.361807505-33-4
    This compound8C₂₅H₃₇F₄N₃O₁₀615.571818294-49-3
    Azido-dPEG®12-TFP ester12C₃₃H₅₃F₄N₃O₁₄791.78N/A

    This table is interactive. Click on the headers to sort.

    Diversification through Alternative Terminal Functional Groups (e.g., Azido-PEG8-amine, Azido-PEG8-acid, Azido-PEG8-PFP ester)

    Further diversification of the Azido-PEG8 linker is achieved by replacing the TFP ester with other useful terminal functionalities. This creates a toolkit of crosslinkers suitable for different conjugation chemistries.

    Synthesis of Azido-PEG8-amine: The synthesis of Azido-PEG8-amine typically starts from the same α-azido-ω-hydroxyl PEG8 intermediate. broadpharm.comcd-bioparticles.net A common method involves first converting the terminal hydroxyl group to a mesylate. nih.gov This mesylated intermediate then undergoes nucleophilic substitution with an amine source. Alternatively, and more commonly, the azide group of an α,ω-diazido PEG is selectively reduced, or the terminal azide of an α-azide-ω-hydroxyl PEG is protected while the hydroxyl is converted to an amine. A highly efficient method is the Staudinger reduction of the corresponding azide, which involves reacting α-azide-ω-hydroxyl PEG with triphenylphosphine (B44618) (PPh₃) to yield the amine. nih.govmdpi.com Another method involves the reduction of the azide using zinc dust in the presence of ammonium (B1175870) chloride. nih.gov An alternative route starts with an α-allyl-ω-hydroxyl PEG, which is first converted to an azide at the hydroxyl terminus, followed by a radical addition of a thiol-containing amine to the allyl group. acs.orgnih.gov

    Synthesis of Azido-PEG8-acid: For Azido-PEG8-acid, the terminal hydroxyl group of the Azido-PEG8-alcohol intermediate is oxidized to a carboxylic acid. broadpharm.com This can be achieved using various oxidizing agents, such as Jones reagent or a TEMPO-catalyzed oxidation. Another synthetic pathway involves starting with an asymmetrically protected PEG diol, such as α-hydroxyl-ω-trityl-PEG. The free hydroxyl is converted to an azide, the trityl group is removed, and the newly exposed hydroxyl is oxidized to a carboxylic acid. The terminal carboxylic acid can be subsequently activated with reagents like EDC or HATU to react with primary amines. broadpharm.com

    Synthesis of Azido-PEG8-PFP ester: The synthesis of Azido-PEG8-PFP (pentafluorophenyl) ester is analogous to that of the TFP ester. It involves the esterification of the Azido-PEG8-alcohol intermediate with a pentafluorophenyl-based activating agent, such as pentafluorophenyl chloroformate, in the presence of a base. PFP esters are also highly reactive toward primary amines and are sometimes preferred over other activated esters due to their stability. chemdad.com

    Analogue Name Terminal Functional Group Reactive Towards Key Synthetic Precursor
    Azido-PEG8-amineAmine (-NH₂)Carboxylic acids, NHS esters, AldehydesAzido-PEG8-alcohol or Azido-PEG8-mesylate
    Azido-PEG8-acidCarboxylic Acid (-COOH)Primary Amines (with activators)Azido-PEG8-alcohol
    Azido-PEG8-PFP esterPFP EsterPrimary AminesAzido-PEG8-alcohol

    This table is interactive. Click on the headers to sort.

    Scalable Synthesis Approaches for Research Applications

    Transitioning from laboratory-scale synthesis to larger-scale production for widespread research use requires optimizing for efficiency, cost, and consistency. ijrpr.com Several strategies are employed to make the synthesis of Azido-PEG-TFP esters and their analogues more scalable.

    One major advancement is the adoption of continuous-flow reactor systems. vulcanchem.com These systems offer superior control over reaction parameters such as temperature and mixing, and they can minimize the hydrolysis of sensitive intermediates like TFP esters, leading to higher yields and purity compared to batch processing. vulcanchem.com

    From a process chemistry perspective, scalable syntheses focus on minimizing purification steps, particularly column chromatography, which is often a bottleneck. researchgate.net This can be achieved by carefully selecting reagents and reaction conditions to reduce byproduct formation and by using crystallization or precipitation for purification. researchgate.net For instance, using highly pure, discrete PEG starting materials simplifies downstream purification. biochempeg.com

    Advanced Bioconjugation and Functionalization Techniques

    Conjugation to Biomolecules

    Azido-PEG8-TFP ester is instrumental in covalently linking molecules to proteins, peptides, and nucleic acids, thereby imparting new functionalities or enabling subsequent bioorthogonal reactions.

    Proteins and peptides possess primary amine groups at their N-termini and within the side chains of lysine (B10760008) residues. This compound efficiently reacts with these accessible amine groups, forming a stable amide bond through an aminolysis mechanism chemistrysteps.com. The TFP ester moiety is an activated ester that undergoes nucleophilic attack by the amine, displacing the tetrafluorophenol leaving group lumiprobe.comwikipedia.orgresearchgate.net.

    Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters offer significant advantages. They exhibit greater stability against spontaneous hydrolysis, particularly under the mildly basic conditions (pH 7-9) typically used for amine conjugation lumiprobe.comwikipedia.orgresearchgate.netbroadpharm.comfishersci.dknih.gov. This enhanced stability translates to higher coupling efficiencies and more reproducible labeling results, as the reactive ester group remains intact for a longer duration broadpharm.comfishersci.dk. The reaction is typically performed in aqueous buffers, often with a co-solvent like DMSO, at room temperature fishersci.dk.

    Table 1: Comparison of TFP Ester and NHS Ester Reactivity

    FeatureTFP EsterNHS Ester
    Reactivity with Amines Forms stable amide bondForms stable amide bond
    Hydrolysis Stability High, stable for hours at basic pHLower, susceptible to hydrolysis at basic pH
    Conjugation Efficiency Improved, especially at higher pHCan be lower due to hydrolysis
    Reproducibility Better due to enhanced stabilityCan be variable due to hydrolysis
    Typical Reaction pH 7-97.2-9
    Leaving Group TetrafluorophenolN-Hydroxysuccinimide
    Reference lumiprobe.comwikipedia.orgresearchgate.netbroadpharm.comfishersci.dknih.gov thermofisher.compapyrusbio.com

    This compound can be utilized to label amine-modified oligonucleotides and nucleic acids. The TFP ester group reacts with the introduced amine functionalities on the nucleic acid backbone or modified bases, covalently attaching the Azido-PEG8 linker broadpharm.comfishersci.dkbiotium.com. The terminal azide (B81097) group remains available for subsequent bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of reporter molecules, therapeutic payloads, or other functional groups thermofisher.comrsc.org.

    The conjugation of this compound to proteins and peptides via primary amines is generally considered a random conjugation strategy. This is because proteins typically possess multiple lysine residues and an N-terminal amine, leading to labeling at various sites. While the N-terminal α-amine and lysine ε-amines both react with the TFP ester, differences in their pKa values can be exploited for selective N-terminal labeling. By carefully controlling the reaction pH, it may be possible to favor reaction with the more deprotonated N-terminal amine over the lysine residues, which are more protonated at slightly lower pH values fishersci.dkmdpi.comnih.gov. However, achieving complete site-specificity solely through amine reactivity can be challenging. The subsequent conjugation via the azide group can be site-specific if the complementary alkyne partner is introduced in a site-specific manner.

    The inclusion of the PEG8 spacer in this compound plays a critical role in optimizing bioconjugation processes. PEG is a hydrophilic polymer known for its ability to increase the solubility of molecules to which it is attached thermofisher.cominterchim.frchempep.com. The PEG8 chain enhances the aqueous solubility of the reagent itself, facilitating its use in buffer systems and preventing precipitation of the conjugate rsc.orginterchim.frthermofisher.com.

    Furthermore, the PEG spacer can improve conjugation efficiency by:

    Reducing Steric Hindrance: The flexible PEG chain can help to position the reactive TFP ester group more favorably for reaction with target amines, particularly on large biomolecules thermofisher.cominterchim.frrsc.org.

    Minimizing Non-Specific Binding: The hydrophilic nature of PEG can reduce hydrophobic interactions between the biomolecule and other components in the reaction mixture or on surfaces, thereby decreasing non-specific binding thermofisher.cominterchim.frthermofisher.com.

    Improving Bioconjugate Solubility: The increased hydrophilicity imparted by the PEG spacer helps to prevent aggregation and precipitation of the final conjugate, maintaining its stability and biological activity rsc.orgthermofisher.cominterchim.frthermofisher.com.

    Table 2: Benefits of PEG Spacers in Bioconjugation

    BenefitDescriptionReference
    Enhanced Solubility Increases aqueous solubility of reagent and conjugate, preventing precipitation. thermofisher.comrsc.orgthermofisher.cominterchim.frchempep.comthermofisher.com
    Improved Conjugation Reduces steric hindrance, allowing better access to reactive sites, thus increasing efficiency. thermofisher.cominterchim.frrsc.org
    Reduced Aggregation Hydrophilic nature minimizes hydrophobic interactions, leading to more stable conjugates. rsc.orgthermofisher.cominterchim.frthermofisher.com
    Minimized Non-Specific Binding Decreases unwanted interactions with surfaces or other molecules. thermofisher.cominterchim.frthermofisher.com
    Reduced Immunogenicity PEGylation can mask epitopes, potentially reducing immune responses. thermofisher.cominterchim.frthermofisher.com
    Flexibility Provides conformational flexibility, aiding in interactions and conjugation. interchim.frchempep.com

    Surface Modification and Immobilization Strategies

    This compound is a valuable reagent for modifying the surfaces of materials, particularly those bearing amine functionalities, to introduce azide groups for subsequent functionalization.

    Surfaces of polymers, biomaterials, and other substrates that possess primary amine groups can be readily functionalized using this compound researchgate.netgoogle.comacs.org. The TFP ester moiety reacts with these surface-bound amines, covalently attaching the Azido-PEG8 linker to the material. This process effectively introduces azide functionalities onto the surface, creating a platform for further immobilization of molecules via click chemistry nih.govacs.org.

    The advantage of using TFP esters for surface modification is particularly pronounced under basic conditions, where they exhibit superior stability compared to NHS esters, leading to a higher density of functional groups on the surface researchgate.netnih.govacs.org. This enhanced stability and reactivity contribute to more robust and efficient surface functionalization for applications such as biosensors, microarrays, and functionalized biomaterials.

    Table 3: TFP Ester vs. NHS Ester for Surface Functionalization

    FeatureTFP Ester SAMsNHS Ester SAMsReference
    Amine Reactivity Readily reacts to form amide linkageReadily reacts to form amide linkage researchgate.netnih.govacs.org
    Stability at Basic pH Much more stableSubject to hydrolysis, limiting effectiveness researchgate.netnih.govacs.org
    Surface Density Higher (e.g., 5-fold greater at pH 10)Lower due to hydrolysis researchgate.netnih.govacs.org
    Hydrophobicity More hydrophobic (advantage for high-density arrays)Less hydrophobic researchgate.netnih.govacs.org
    Application Example DNA array fabricationDNA array fabrication researchgate.netnih.govacs.org

    Compound List:

    this compound

    Pivotal Applications in Biomedical and Chemical Sciences

    Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

    Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. nih.govresearchgate.net They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. explorationpub.com A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two ligands. nih.govbiorxiv.org The linker is not merely a spacer but a critical element that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. nih.gov

    Azido-PEG8-TFP ester is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker used in the modular synthesis of PROTACs. medchemexpress.comimmunomart.org Its structure is strategically designed to facilitate the assembly of the final heterobifunctional molecule. The linker features two distinct reactive functional groups at its termini:

    Azido Group (N₃): This functional group is utilized in "click chemistry," a class of reactions known for their high efficiency and specificity. broadpharm.com The azide (B81097) can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a strained alkyne (like DBCO or BCN), forming a stable triazole linkage. medchemexpress.comimmunomart.org This allows for the covalent attachment of the linker to either the POI-binding ligand or the E3-binding ligand, provided one of them has been modified with an appropriate alkyne.

    Tetrafluorophenyl (TFP) Ester: This is an activated ester that reacts efficiently with primary amines to form a stable amide bond. broadpharm.com TFP esters are often preferred over their N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability, particularly a lower susceptibility to hydrolysis under basic conditions, which can lead to higher coupling efficiency. nih.gov This end of the linker is typically used to connect to an amine-containing moiety on the other PROTAC ligand.

    The core of the linker is an eight-unit polyethylene glycol (PEG8) chain. This PEG chain imparts favorable physicochemical properties, most notably enhanced water solubility, to the resulting PROTAC molecule. broadpharm.com Given that many PROTACs are large molecules that can suffer from poor solubility, this is a significant advantage. nih.gov

    FeatureChemical GroupReaction PartnerLinkage Formed
    Click Chemistry Handle Azide (N₃)AlkyneTriazole
    Amine-Reactive Handle TFP EsterAmine (e.g., -NH₂)Amide
    Solubilizing Backbone PEG8 ChainN/AN/A

    A summary of the reactive functionalities of this compound and their roles in PROTAC synthesis.

    Linker Length: The distance between the POI-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov A linker that is too short may cause steric clashes between the two proteins, preventing complex formation, while an overly long linker can introduce excessive flexibility and an entropic penalty that destabilizes the complex. explorationpub.comacs.org The PEG8 chain of this compound provides a specific, defined length that can be systematically varied by using shorter or longer PEG analogues (e.g., PEG4, PEG12) to find the optimal distance for a given POI-E3 ligase pair. nih.gov

    Flexibility and Rigidity: The linker must possess sufficient flexibility to allow the two ligands to adopt an optimal orientation for ternary complex formation. nih.gov The ethylene (B1197577) glycol units of the PEG8 chain provide significant conformational flexibility. However, in some cases, excessive flexibility can be detrimental. nih.gov Therefore, medicinal chemists may opt to replace flexible PEG chains with more rigid structures, such as piperidine or phenyl rings, to lock the PROTAC into a more favorable conformation, as suggested by structural data. biorxiv.orgresearchgate.net

    Physicochemical Properties: The linker significantly impacts the drug-like properties of the PROTAC, including solubility and cell permeability. nih.gov Alkyl and PEG chains are the most common linker motifs due in part to their ability to modulate properties like lipophilicity and topological polar surface area (TPSA). nih.gov The PEG8 component of this compound is hydrophilic and enhances the aqueous solubility of the PROTAC, which can improve bioavailability. broadpharm.com

    Attachment Points: The specific position on the POI and E3 ligase ligands where the linker is attached is a critical design parameter. nih.gov The connection points must be at solvent-exposed regions of the ligands when they are bound to their respective proteins to avoid disrupting the key binding interactions. nih.govresearchgate.net The dual reactivity of this compound provides versatility in connecting to various functional groups (amines and alkynes) that can be engineered into the ligands at appropriate positions.

    The ultimate goal of a PROTAC is to induce the formation of a productive ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to the target protein. nih.gov The linker is not a passive tether but an active participant in this process.

    The formation of the ternary complex is the rate-limiting step for the degradation activity of many PROTACs. biorxiv.org The length and flexibility of the PEG8 linker in this compound are paramount in this context. They dictate the possible spatial arrangements and orientations of the POI and E3 ligase. nih.gov An optimal linker enables favorable protein-protein interactions between the POI and the E3 ligase, which can stabilize the ternary complex—a phenomenon known as cooperativity. nih.gov This induced proximity and specific orientation are what allow the E3 ligase to efficiently catalyze the ubiquitination of lysine (B10760008) residues on the surface of the POI, marking it for destruction by the 26S proteasome. explorationpub.com The dynamic nature of the complex, influenced by the linker's flexibility, is essential for positioning the target's lysine residues near the E3 ligase's active site. nih.gov

    Optimizing a PROTAC often involves a systematic exploration of the "linkerology"—the study of how linker composition, length, and attachment points affect performance. foxchase.org The modular nature of syntheses using linkers like this compound is highly advantageous for this optimization process.

    Researchers can create a library of PROTACs by varying the linker architecture. For instance, by using commercially available analogues such as Azido-PEG4-TFP ester or Azido-PEG12-TFP ester, the length of the linker can be systematically explored to find the optimal separation for maximizing ternary complex stability and degradation potency. broadpharm.com Furthermore, structural biology techniques like X-ray crystallography can reveal how the linker interacts with the proteins in the ternary complex. researchgate.net Such studies have shown that linkers, including PEG chains, can form specific interactions with protein residues, such as Tyr-98 of the VHL E3 ligase. researchgate.netresearchgate.net This knowledge can guide the design of next-generation linkers where parts of the flexible PEG chain are replaced with rigid moieties (e.g., a phenyl group) to enhance these favorable interactions and improve degradation efficacy. researchgate.net

    Design PrincipleRole of this compoundOptimization Strategy
    Linker Length Provides a defined spacing of ~3.6 nm.Synthesize analogues with shorter (e.g., PEG4) or longer (e.g., PEG12) PEG chains.
    Flexibility Ethylene glycol units offer high conformational freedom.Incorporate rigid elements (e.g., phenyl, piperidine rings) based on structural data to reduce entropic penalty.
    Solubility PEG chain enhances aqueous solubility.Increase or decrease PEG length to balance solubility with other properties like cell permeability.
    Attachment Points Azide and TFP ester allow versatile conjugation.Alter the connection points on the warhead or E3 ligand to find more productive ternary complex geometries.

    A summary of key PROTAC design principles and optimization strategies related to the this compound linker.

    Development of Advanced Bioimaging Probes

    The same chemical properties that make this compound a valuable tool for constructing PROTACs also render it useful for the synthesis of advanced probes for bioimaging. Its bifunctional nature allows it to link different molecular entities together, such as a targeting molecule and a reporter tag.

    The synthesis of targeted imaging probes often requires the conjugation of a targeting moiety (e.g., an antibody or small molecule) to a signaling moiety (a radionuclide chelator or a fluorophore). This compound serves as a heterobifunctional crosslinker in these applications.

    In the development of radiotracers for radioimmunotherapy, for example, bifunctional chelating agents must be attached to antibodies. A recent study utilized Azido-PEG8-PFP ester to compare site-specific versus random conjugation of chelators to an antibody targeting CD33. broadpharm.com The TFP ester end of the linker can react with lysine residues on the antibody, while the azide group provides a handle for attaching a chelator that has been modified with an alkyne, via click chemistry.

    Similarly, in the synthesis of fluorescent probes, the azide group is a powerful tool. researchgate.net A fluorescent dye functionalized with a strained alkyne (e.g., DBCO) can be efficiently coupled to a targeting molecule bearing an azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. medchemexpress.comresearchgate.net A researcher could, for instance, react the TFP ester of this compound with an amine on a cell-targeting peptide, and then use the linker's azide group to "click" on a DBCO-containing fluorophore. The PEG8 spacer helps to physically separate the fluorophore from the targeting molecule, which can prevent quenching of the fluorescent signal and minimize interference with the targeting molecule's binding activity.

    Strategies for Modulating Probe Bioavailability and Targeting Specificity through Linker Design

    The design of the linker is a critical determinant of a molecular probe's in vivo performance. The this compound incorporates an eight-unit PEG spacer that plays a crucial role in modulating the physicochemical properties of the conjugated probe. The PEG chain enhances the hydrodynamic volume and imparts significant water solubility to the final conjugate broadpharm.comvectorlabs.comvectorlabs.comvectorlabs.comvectorlabs.com. This increased solubility is paramount for preventing aggregation and improving the systemic circulation time of the probe.

    Furthermore, the flexible PEG8 spacer reduces steric hindrance between the probe and its biological target, facilitating more efficient binding interactions myskinrecipes.com. By extending the probe away from the parent molecule, the linker ensures that the probe's functionality is not sterically impeded. The defined, discrete length of the PEG chain (dPEG®) is particularly advantageous as it results in a conjugate with a single, defined molecular weight, which greatly simplifies downstream analysis and characterization compared to traditional, polydisperse PEG reagents vectorlabs.comvectorlabs.comvectorlabs.com. The strategic incorporation of this linker can, therefore, enhance bioavailability and improve the targeting specificity necessary for high-fidelity molecular imaging.

    Orthogonal Labeling for Multiplexed Imaging Applications

    The distinct reactive ends of this compound facilitate orthogonal labeling strategies, which are essential for the simultaneous detection of multiple targets in multiplexed imaging. Orthogonal chemistry refers to the ability to perform sequential, specific, and high-yield reactions in the same pot without interference or cross-reactivity.

    The TFP ester end of the molecule reacts specifically with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds broadpharm.comvectorlabs.com. This reaction is typically performed first to conjugate the linker to a protein or other amine-containing biomolecule. The azide group remains inert during this process. Subsequently, the azide functionality is available for a highly specific "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter molecule (e.g., a fluorophore) containing a complementary alkyne group myskinrecipes.commedchemexpress.commedchemexpress.com. This two-step, orthogonal approach allows for the controlled and specific labeling of different biomolecules with distinct probes, enabling sophisticated multiplexed imaging experiments in complex biological systems.

    Engineering of Targeted Drug Delivery Systems

    This compound is instrumental in the design and synthesis of sophisticated drug delivery systems, where the precise connection of a therapeutic payload to a targeting moiety is required.

    Architecture and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing this compound

    Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. This compound is an exemplary ADC linker used in their synthesis medchemexpress.com. The synthesis architecture involves a sequential conjugation strategy.

    First, the TFP ester of the linker is reacted with primary amine groups on the antibody, typically the ε-amino groups of lysine residues, to form a stable amide linkage. TFP esters are often chosen over the more common N-hydroxysuccinimide (NHS) esters due to their higher stability against hydrolysis, which can be advantageous in aqueous conjugation buffers broadpharm.comvectorlabs.comvectorlabs.comvectorlabs.com. This step produces an azide-functionalized antibody.

    Second, the cytotoxic drug, which has been pre-functionalized with an alkyne group, is attached to the azide-modified antibody via a click chemistry reaction nih.gov. This modular approach allows for the separate optimization of the antibody-linker and linker-drug conjugation steps, providing precise control over the final ADC structure and the drug-to-antibody ratio (DAR).

    FeatureTFP EsterNHS Ester
    Reactive Group 2,3,5,6-Tetrafluorophenyl EsterN-hydroxysuccinimide Ester
    Target Primary AminesPrimary Amines
    Hydrolytic Stability More stableLess stable, prone to hydrolysis in aqueous media vectorlabs.comvectorlabs.comvectorlabs.com
    Reactivity Less reactive than NHS esters broadpharm.comMore reactive than TFP esters
    Optimal pH 7.5 - 8.0 vectorlabs.comvectorlabs.com7.0 - 7.5 vectorlabs.com

    Construction of Polymer-Drug Conjugates for Enhanced Therapeutic Modalities

    Beyond ADCs, this compound is valuable for constructing polymer-drug conjugates. In these systems, a biocompatible polymer serves as a scaffold to which one or more drug molecules are attached. The PEG8 linker itself enhances the solubility and biocompatibility of the conjugate ijrpr.com.

    The synthesis strategy is analogous to that used for ADCs. The TFP ester can be used to attach the linker to amine-functionalized polymers or to monomers prior to polymerization. The azide group then serves as a versatile handle for conjugating alkyne-modified drugs via click chemistry. This method allows for the creation of well-defined polymer-drug conjugates with controlled drug loading. The adaptability of this synthesis process enables adjustments to the PEG chain length and the density of the azido functional groups to create customized solutions for various drug delivery strategies ijrpr.com.

    Investigation of Linker Effects on Drug Release Mechanisms within Complex Biological Milieus

    The linker connecting a drug to its carrier is a critical component that dictates the stability and release profile of the therapeutic. The linkages formed using this compound—an amide bond from the TFP ester and a triazole ring from the click reaction—are highly stable under physiological conditions. This inherent stability classifies it as a non-cleavable linker.

    For ADCs or polymer conjugates constructed with this linker, drug release is not dependent on the chemical cleavage of the linker itself. Instead, the release of the cytotoxic payload typically occurs after the entire conjugate is internalized by the target cell and trafficked to the lysosome. Within the lysosome, proteolytic enzymes degrade the antibody or polymer backbone, thereby liberating the drug still attached to an amino acid and the linker fragment nih.gov.

    Research into linker chemistry demonstrates that while stable linkers like those derived from this compound can minimize premature drug release in systemic circulation, the design of cleavable linkers (e.g., acid-sensitive hydrazones or enzyme-cleavable peptide sequences) is an alternative strategy to achieve controlled drug release in the specific microenvironment of a tumor or within a target cell nih.govescholarship.org. The choice between a non-cleavable linker like this compound and a cleavable one depends on the drug's mechanism of action and the desired therapeutic outcome.

    Linker TypeRelease MechanismAdvantageExample Moiety
    Non-Cleavable Proteolytic degradation of the antibody/polymer carrierHigh plasma stability, reduced off-target toxicityAmide, Triazole (formed by this compound)
    Acid-Cleavable Hydrolysis in acidic environments (endosomes, lysosomes, tumor microenvironment)Targeted release in acidic compartmentsHydrazone, cis-Aconityl
    Enzyme-Cleavable Cleavage by specific enzymes (e.g., cathepsins) overexpressed in tumor cellsTumor-specific drug releaseValine-Citrulline dipeptide

    Innovations in Materials Science

    The utility of this compound extends into materials science, particularly in the functionalization and modification of surfaces for biomedical applications myskinrecipes.comijrpr.com. The ability to impart biological functionality to inorganic or polymeric materials is key to developing advanced biosensors, biocompatible coatings, and targeted nanoparticles.

    The TFP ester group can react with amine-functionalized surfaces (e.g., silica (B1680970) or polymer beads modified with aminosilanes) to covalently attach the Azido-PEG8 linker. This process creates a surface decorated with azide groups and a hydrophilic PEG layer. The PEG layer enhances the anti-fouling properties of the material by resisting non-specific protein adsorption, while the terminal azide groups are readily available for the subsequent immobilization of biomolecules via click chemistry. This "grafting-to" approach allows for the precise, covalent attachment of proteins, peptides, or nucleic acids to a material surface, enabling the creation of highly specific and functional biomaterials ijrpr.com.

    Tool Development in Chemical Biology and Proteomics

    In chemical biology and proteomics, affinity probes and chemical tags are essential for identifying and characterizing biomolecules. This compound serves as a versatile heterobifunctional linker for the creation of these tools. broadpharm.comcd-bioparticles.net The TFP ester group reacts efficiently with primary amines, such as the lysine residues on proteins or amine-modified nucleic acids, to form stable amide bonds. ucsd.edulumiprobe.com This allows for the covalent attachment of the Azido-PEG8 linker to the biomolecule of interest.

    Once attached, the terminal azide group can be used to "click" on a reporter molecule, such as a fluorophore, a biotin tag, or a mass tag. This modular approach allows researchers to easily label a wide range of biomolecules for various downstream applications, including fluorescence microscopy, western blotting, and mass spectrometry-based proteomics. The hydrophilic PEG8 spacer helps to maintain the solubility and native conformation of the labeled biomolecule. myskinrecipes.com

    Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes. Chemical cross-linking coupled with mass spectrometry has emerged as a powerful technique for mapping these interactions. This compound, as a heterobifunctional cross-linker, can be employed in such studies.

    In a typical workflow, the TFP ester end of the molecule would first react with the primary amines on a "bait" protein. This "bait" protein, now carrying the Azido-PEG8 linker, can then be introduced into a cellular lysate or a purified protein mixture. Upon interaction with its binding partners ("prey" proteins), a second reaction can be initiated to capture the interaction. While this compound itself doesn't have a second reactive group for direct cross-linking, the azide can be used in conjunction with a trifunctional linker system or be modified to introduce a photoreactive group for photo-affinity labeling. This allows for the covalent trapping of interacting proteins, which can then be identified by mass spectrometry.

    The ability to modify cell surfaces and create molecular scaffolds is crucial for various applications in cell-based research, including cell tracking, targeted cell delivery, and tissue engineering. This compound can be utilized to functionalize cell surfaces by reacting its TFP ester with cell surface proteins that contain accessible primary amines. This process introduces azide functionalities onto the cell surface.

    These azide-modified cells can then be subjected to click chemistry reactions to attach a variety of molecules. For example, fluorescent dyes can be attached for cell tracking studies, or targeting ligands can be conjugated to direct the cells to specific tissues. In the context of tissue engineering, azide-modified cells can be "clicked" onto alkyne-functionalized scaffolds, allowing for precise spatial arrangement of cells to create organized tissues. nih.gov

    Future Directions and Emerging Research Paradigms

    Exploration of Orthogonal Reactivity with Ancillary Functional Groups

    The inherent orthogonality of the azide-TFP ester pair allows for sophisticated multi-step functionalization strategies. The TFP ester group exhibits efficient reactivity towards primary amines under mild conditions, forming stable amide bonds myskinrecipes.combroadpharm.com. Concurrently, the azide (B81097) moiety is a cornerstone of click chemistry, readily participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form robust triazole linkages nih.govmedchemexpress.com. This dual reactivity enables the selective modification of biomolecules or surfaces, where one functional group can be reacted while the other remains available for subsequent, independent conjugation.

    Future research will likely explore the integration of Azido-PEG8-TFP ester with a broader array of ancillary functional groups. This could involve designing molecules with multiple distinct reactive handles, allowing for sequential or even simultaneous conjugations in a highly controlled manner. For instance, a biomolecule could first be modified via its amine groups using the TFP ester, followed by a click reaction with an alkyne-modified probe. Alternatively, the azide group could be utilized first, leaving the TFP ester available for a later amine coupling. This layered approach promises to build highly complex and precisely engineered molecular constructs.

    Table 6.1: Comparative Reactivity of this compound Functional Groups

    Functional GroupReactivity TargetReaction TypeTypical ConditionsProduct LinkageNotes
    TFP EsterPrimary AminesAmidationMild aqueous buffer, room temperatureAmideLess reactive than NHS ester but more stable broadpharm.com.
    AzideAlkynes (terminal or strained)Click Chemistry (CuAAC or SPAAC)Cu(I) catalyst (CuAAC) or strain-promoted (SPAAC), aqueous buffer, room temperatureTriazoleHighly selective and efficient nih.govmedchemexpress.com.

    Advanced Multi-Arm and Branched PEG Architectures Incorporating this compound Motifs

    The development of multi-arm and branched polyethylene (B3416737) glycol (PEG) structures represents a significant advancement in PEGylation technology. These architectures, such as star-shaped or Y-shaped PEGs, offer increased hydrodynamic volume, enhanced solubility, and potentially altered pharmacokinetic profiles compared to linear PEGs mdpi.comfrontiersin.orgsigmaaldrich.comscielo.br. Incorporating this compound motifs into these complex architectures allows for the creation of highly functionalized materials with multiple points of attachment or tailored surface properties.

    Future directions include the synthesis of precisely defined multi-arm PEGs where each arm is terminated with this compound. This would enable the creation of dense functional coatings on surfaces or the development of multi-valent drug delivery systems. For example, a 4-arm or 8-arm PEG core functionalized with this compound could serve as a scaffold for attaching multiple targeting ligands or therapeutic payloads, potentially leading to enhanced efficacy and targeted delivery. The synthesis of such architectures, while challenging, offers a pathway to materials with superior performance characteristics.

    Table 6.2: Potential Applications of Multi-Arm PEGs Functionalized with this compound

    PEG ArchitecturePotential Functionalization StrategyKey AdvantagesEmerging Applications
    4-Arm Star PEGEach arm terminated with this compoundHigh functional group density, increased solubilityTargeted drug delivery, hydrogel scaffolds, surface coatings
    8-Arm Star PEGEach arm terminated with this compoundMaximized functional group density, enhanced steric effectsAdvanced biomaterials, multi-valent ligand presentation
    Branched (Y-shape) PEGTerminal groups functionalized with this compoundImproved stability in vivo, reduced immunogenicity scielo.brcreativepegworks.comProtein PEGylation for enhanced half-life, nanoparticle functionalization

    Synergistic Integration with Other Bioorthogonal Ligation Chemistries

    The inherent bioorthogonality of both the azide-alkyne click reaction and the TFP ester-amine reaction makes this compound an ideal candidate for integration with other bioorthogonal chemistries. This synergistic approach allows for the development of sophisticated multi-functionalization strategies, enabling the simultaneous or sequential conjugation of multiple molecules to a single target.

    Emerging research focuses on combining the azide functionality of this compound with other bioorthogonal partners, such as tetrazines, Diels-Alder dienes, or strained alkynes, while the TFP ester reacts with amines. This allows for the creation of complex conjugates, such as antibody-drug conjugates (ADCs) with multiple payloads or diagnostic agents, or the assembly of intricate biomolecular architectures. For example, a protein could be modified with an amine-reactive group, then conjugated with this compound. Subsequently, the azide group could engage in a click reaction with an alkyne-modified drug, while another part of the protein is modified using a separate bioorthogonal reaction, such as tetrazine ligation.

    Table 6.3: Synergistic Bioorthogonal Conjugation Strategies with this compound

    This compound ComponentReaction Partner 1 (e.g., with Amine)Reaction Partner 2 (e.g., with Alkyne)Additional Bioorthogonal ReactionPotential Outcome
    TFP EsterAmine-functionalized biomoleculeAlkyne-functionalized payloadTetrazine ligation with TCO-probeDual-payload conjugate
    AzideAmine-functionalized biomoleculeAlkyne-functionalized payloadTetrazine ligation with TCO-probeDual-payload conjugate
    TFP EsterAmine-functionalized surfaceAlkyne-functionalized probeStaudinger ligation with phosphine-ligandFunctionalized surface with multiple probes
    AzideAmine-functionalized surfaceAlkyne-functionalized probeStaudinger ligation with phosphine-ligandFunctionalized surface with multiple probes

    Computational and Machine Learning Approaches for Rational Conjugate Design

    The complexity of designing optimal bioconjugates necessitates advanced computational and machine learning (ML) approaches. These tools can predict the behavior of PEGylated molecules, guide the selection of conjugation sites, and optimize linker properties for specific applications. For this compound, computational methods can predict how its inclusion in a larger construct will affect factors like solubility, stability, and interaction with biological targets.

    Future research will leverage AI/ML models to design novel conjugates incorporating this compound. These models can analyze vast datasets of existing bioconjugates to identify structure-activity relationships, predict the efficiency of conjugation reactions, and forecast the pharmacokinetic and pharmacodynamic properties of the final product frontiersin.orgthe-innovation.orgacs.orgpatsnap.comarxiv.org. For instance, ML algorithms could be trained to predict the optimal number and placement of this compound units on a protein or nanoparticle to maximize therapeutic efficacy while minimizing potential side effects. This data-driven approach promises to accelerate the development cycle for complex PEGylated therapeutics and diagnostics.

    Table 6.4: Illustrative AI/ML-Driven Design Parameters for this compound Conjugates

    Design ParameterComputational/ML ApproachPredicted Outcome (Example)Target Application
    PEG Density/PlacementDeep Learning models (e.g., ADCNet)Optimized conjugation efficiency, reduced aggregationAntibody-Drug Conjugates (ADCs)
    Linker Length/FlexibilityMolecular Dynamics simulations, QSAR modelsEnhanced payload release kinetics, improved stabilityTargeted Drug Delivery Systems
    Orthogonal Reaction SynergyGraph Neural Networks, Reinforcement LearningOptimal sequence of bioorthogonal reactionsMulti-functionalized Biomaterials
    Surface CoverageMonte Carlo simulations, Finite Element AnalysisUniform functionalization of nanoparticlesBiosensors, diagnostic probes

    Unconventional Applications in Synthetic Biology and Systems Chemistry

    Beyond traditional bioconjugation, this compound holds potential in more unconventional fields such as synthetic biology and systems chemistry. In synthetic biology, its ability to introduce PEG chains with reactive handles could be used to engineer artificial cells or complex biological circuits, imparting specific properties like controlled surface interactions or modular assembly. The azide group, in particular, is valuable for integrating synthetic components into biological systems via click chemistry nih.govpcbiochemres.comrsc.org.

    In systems chemistry, this compound can serve as a building block for creating self-assembling materials or dynamic molecular networks. The controlled reactivity of both the azide and TFP ester groups allows for the programmed assembly of complex supramolecular structures. For example, it could be used to functionalize polymersomes or other self-assembled nanostructures, creating responsive materials or sophisticated delivery vehicles that mimic biological systems rsc.orgjchemrev.com. The combination of PEG's biocompatibility and the precise reactivity of the azide and TFP ester groups opens doors to novel applications in areas like bio-hybrid materials, advanced sensors, and tools for studying complex biological processes.

    Table 6.5: Unconventional Applications of this compound

    Field of ApplicationRole of this compoundPotential Outcome/FunctionalityResearch Focus
    Synthetic BiologyFunctionalizing synthetic cell membranesModular assembly, controlled surface propertiesCreating artificial organelles, bio-hybrid systems
    Systems ChemistryBuilding block for self-assemblyFormation of dynamic molecular networks, responsive materialsSmart hydrogels, advanced drug delivery carriers
    Materials ScienceSurface modification of nanoparticlesEnhanced biocompatibility, targeted ligand attachmentBiosensors, diagnostic imaging agents
    Bio-inspired materialsComponent in self-healing polymersIntroducing reversible or controllable cross-linkingSelf-repairing biomaterials

    Compound List:

    this compound

    Q & A

    Q. 1.1. What is the role of the TFP ester and azide groups in Azido-PEG8-TFP ester for PROTAC synthesis?

    The TFP (2,3,5,6-tetrafluorophenyl) ester acts as a reactive group for nucleophilic substitution, enabling covalent bonding with primary amines (e.g., lysine residues on proteins or small molecules). The azide (-N₃) group facilitates bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for conjugating with alkyne-functionalized molecules. Together, these groups allow precise assembly of PROTACs, linking target-binding ligands to E3 ligase recruiters .

    Q. 1.2. How should this compound be stored to maintain stability?

    Store at -20°C in a dark, moisture-free environment. Avoid repeated freeze-thaw cycles, as moisture and light can hydrolyze the TFP ester, reducing reactivity. Use anhydrous solvents (e.g., DMSO, DMF) for dissolution to minimize degradation .

    Q. 1.3. Which solvents are optimal for dissolving this compound?

    The compound is soluble in polar aprotic solvents (DMSO, DMF, DCM) and partially soluble in water. For aqueous reactions, pre-dissolve in DMSO (<10% v/v) to ensure solubility and prevent aggregation .

    Advanced Research Questions

    Q. 2.1. How can reaction conditions be optimized for this compound in click chemistry applications?

    • Temperature and pH : Perform reactions at 4–25°C and neutral pH (7.0–7.4) to balance reaction speed and TFP ester stability.
    • Catalyst selection : Use Cu(I) catalysts (e.g., TBTA with CuSO₄/sodium ascorbate) for azide-alkyne cycloaddition. For copper-free reactions (e.g., strain-promoted click chemistry), ensure excess alkyne to compensate for slower kinetics .
    • Molar ratios : Use a 1.2:1 molar excess of this compound relative to the target molecule to account for hydrolysis and ensure complete conjugation .

    Q. 2.2. How can researchers address discrepancies in conjugation efficiency?

    • Purity verification : Analyze reagent purity via HPLC or LC-MS (≥95% purity required). Impurities like hydrolyzed TFP ester (carboxylic acid) reduce reactivity .
    • Competing reactions : Monitor for side reactions (e.g., hydrolysis in aqueous buffers) by adjusting reaction time (<2 hours) and solvent composition (e.g., use anhydrous DMF) .
    • Quantitative analysis : Use UV-Vis spectroscopy (TFP ester absorbance at 260–280 nm) or mass spectrometry to confirm conjugation yield .

    Q. 2.3. What analytical methods confirm successful bioconjugation with this compound?

    • Mass spectrometry (MS) : Detect mass shifts corresponding to the conjugated product (e.g., +615.58 Da for this compound).
    • Fluorescence labeling : Pair with fluorophore-modified alkyne probes (e.g., TAMRA-alkyne) and analyze via fluorescence spectroscopy or SDS-PAGE .
    • NMR : Observe peak shifts in ¹H NMR (e.g., disappearance of TFP ester signals at δ 7.2–7.8 ppm) .

    Q. 2.4. How does PEG chain length (e.g., PEG8 vs. PEG12) impact PROTAC activity?

    • Solubility and steric effects : Longer PEG chains (e.g., PEG12) enhance solubility but may reduce binding efficiency due to steric hindrance.
    • Tissue penetration : PEG8 balances hydrophilicity and molecular size, improving cellular uptake compared to longer PEGs. Validate via cellular assays (e.g., Western blot for target protein degradation) .

    Q. 2.5. What strategies mitigate hydrolysis of the TFP ester during storage?

    • Lyophilization : Store the compound as a lyophilized powder under argon to minimize moisture exposure.
    • Stabilizers : Add molecular sieves (3Å) to solvent stocks to absorb residual water .

    Experimental Design and Data Analysis

    Q. 3.1. How to design a PROTAC synthesis workflow using this compound?

    Ligand functionalization : Modify the target-binding ligand with a primary amine.

    Conjugation : React the amine with this compound (1.2:1 molar ratio in DMF, 2 hours, 25°C).

    Click chemistry : Add alkyne-functionalized E3 ligase recruiter and Cu(I) catalyst (e.g., 1 mM CuSO₄, 2 mM sodium ascorbate).

    Purification : Use size-exclusion chromatography or dialysis to remove unreacted components .

    Q. 3.2. How to validate PROTAC functionality post-synthesis?

    • In vitro degradation assays : Treat cells with the PROTAC and measure target protein levels via Western blot or qPCR after 24–48 hours.
    • Control experiments : Include a non-functional PROTAC (e.g., lacking the E3 ligase binder) to confirm degradation specificity .

    Q. 3.3. How to resolve contradictory results in PROTAC activity studies?

    • Batch variability : Compare reagent purity (via HPLC) and storage conditions across experiments.
    • Cellular context : Test in multiple cell lines to rule out cell-specific factors (e.g., E3 ligase expression levels).
    • Dose-response analysis : Perform IC₅₀ determination to ensure optimal PROTAC concentration .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.